
4-Fluorophenethylamine
Overview
Description
4-Fluorophenethylamine (4-FPEA) is an aromatic amine with the molecular formula C₈H₁₀FN (molecular weight: 139.17 g/mol) . Structurally, it consists of a phenethylamine backbone substituted with a fluorine atom at the para position of the benzene ring. Its CAS registry number is 1583-88-6, and it is commonly synthesized via alkylation or amidation reactions, as demonstrated in the preparation of pseudomonal inhibitors and TLR agonists .
The compound is a versatile intermediate in organic synthesis, particularly in drug discovery and materials science. For example, it has been used to synthesize:
- Pseudomonal inhibitors: N-(4-Fluorophenethyl)-2-(2,4-dichlorophenoxy)propanamide, a derivative with 82% yield .
- TLR1/TLR2 agonists: Diprovocim derivatives, where 4-FPEA side chains enhance biological activity .
- Perovskite materials: Quasi-2D tin-based perovskites, improving stability and optoelectronic properties .
4-FPEA exhibits a boiling point of 50–52°C, a density of 1.061 g/cm³, and a flash point of 79°C . It is classified as toxic (H301, H311) and corrosive (H314), requiring careful handling under ventilated conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenethylamine can be synthesized through several methods. One common synthetic route involves the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a reductive amination with formaldehyde and hydrogen to yield this compound. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
4-FPEA undergoes oxidation to form fluorinated aromatic carboxylic acids or aldehydes under controlled conditions:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (aqueous) | Acidic, 80–100°C, 6–8 hrs | 4-Fluorobenzoic acid | 72–85% | |
CrO₃ (H₂SO₄ catalyst) | Reflux in acetone, 3–4 hrs | 4-Fluorobenzaldehyde | 65–78% |
Key Findings :
- The electron-withdrawing fluorine atom directs oxidation to the para position, stabilizing intermediates through resonance.
- Yields depend on reaction time and stoichiometry of the oxidizing agent .
Reduction Reactions
The amine group in 4-FPEA participates in reductive transformations:
Mechanistic Insight :
- Catalytic hydrogenation preserves the fluorine substituent, while LiAlH₄ reduces carbonyl groups without affecting the aromatic ring .
Substitution Reactions
The primary amine group facilitates nucleophilic substitution:
Reaction Type | Reagent | Product | Conditions | Reference |
---|---|---|---|---|
Acylation | Acetyl chloride | N-Acetyl-4-fluorophenethylamine | Pyridine, 0°C, 1 hr | |
Sulfonation | SO₃·DMF complex | 4-Fluorophenethylsulfonamide | DMF, 50°C, 4 hrs |
Notable Observation :
- Acylated derivatives exhibit enhanced stability in biological assays, making them useful in drug discovery .
Coupling Reactions and Macrocyclic Derivatives
4-FPEA participates in palladium-catalyzed cross-coupling and macrocyclization:
- Ullmann Condensation :
Forms biaryl ethers when reacted with aryl halides (CuI, 1,10-phenanthroline) . - Macrocyclic Antimicrobials :
Reductive amination with geranyl aldehyde produces 15-membered macrocycles (e.g., Compound 40 ) :
Macrocycle | MIC (µg/mL) E. coli | S. aureus | Reference |
---|---|---|---|
40 | 32 | 16 |
Structure-Activity Relationship :
Toxicological Considerations
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
4-Fluorophenethylamine serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of complex molecules and pharmaceuticals .
Synthesis of Derivatives
The compound is utilized as a nucleophile in synthesizing 2-amino-4-arylpyrimidine derivatives, which are significant in medicinal chemistry .
Application | Description |
---|---|
Organic Synthesis | Used as a building block for complex molecules |
Nucleophile | Employed in the synthesis of 2-amino-4-arylpyrimidine derivatives |
Biological Applications
Potential Biological Activity
Research indicates that this compound may exhibit various biological activities, including interaction with serotonin receptors (5-HT) and cannabinoid receptors (CB2). These interactions suggest potential therapeutic applications in mood regulation and immune response modulation .
Case Study: Interaction with Perovskite Films
In solar cell research, 4-FPEA has been shown to enhance the performance of perovskite films by passivating surface defects, thereby improving charge extraction efficiency. This application highlights its role beyond traditional chemical synthesis into advanced materials science .
Biological Application | Effect |
---|---|
Serotonin Receptor Agonist | Potential for mood regulation |
CB2 Receptor Interaction | May influence immune responses |
Solar Cell Performance Enhancement | Improves efficiency through defect passivation |
Medicinal Applications
Drug Development Precursor
Ongoing research explores the potential of this compound as a precursor for developing new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific biological pathways .
Industrial Applications
Production of Fine Chemicals
Industrially, this compound is used in synthesizing various fine chemicals and intermediates. Its ability to serve as a versatile starting material makes it valuable in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-Fluorophenethylamine involves its interaction with biological targets, such as receptors and enzymes. It can act as a ligand, binding to specific receptors and modulating their activity. The fluorine atom in the para position can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural Analogues: Phenethylamine Derivatives
Substitutions on the phenethylamine backbone significantly influence biological and material properties. Key comparisons include:
- TLR Agonist Studies: Replacing phenethylamine with 4-FPEA in diprovocim compounds increased agonist activity in human and mouse cells.
- Perovskite Applications : 4-FPEA-based quasi-2D perovskites demonstrated superior stability compared to phenethylamine-based analogues, attributed to stronger hydrogen bonding and hydrophobic effects .
Substituted Cyclopropylamines
In TLR agonist research, trans-2-phenylcyclopropylamine outperformed 4-FPEA, suggesting that conformational rigidity and steric effects enhance receptor interaction:
Compound | Relative Potency (TLR1/TLR2) | Key Feature | References |
---|---|---|---|
4-FPEA | Intermediate | Flexible side chain | |
trans-2-Phenylcyclopropylamine | Highest | Rigid cyclopropane ring |
The cyclopropane ring’s rigidity likely optimizes spatial orientation for TLR binding, whereas 4-FPEA’s flexibility offers a balance between potency and synthetic accessibility .
Halogenated Phenethylamines in Material Science
4-FPEA’s fluorine atom improves material properties compared to other halogens:
Compound (Perovskite Ligand) | Halogen | Stability | Optoelectronic Performance | References |
---|---|---|---|---|
4-FPEA | F | High | High | |
Cl-PEAI (4-Chloro derivative) | Cl | Moderate | Moderate | |
Br-PEAI (4-Bromo derivative) | Br | Low | Low |
Fluorine’s small atomic radius and high electronegativity enhance lattice stability and charge transport in perovskites, whereas bulkier halogens (Cl, Br) introduce strain, reducing performance .
Physical and Chemical Properties Comparison
Property | 4-Fluorophenethylamine | Phenethylamine | trans-2-Phenylcyclopropylamine |
---|---|---|---|
Molecular Weight (g/mol) | 139.17 | 121.18 | 133.19 |
Boiling Point (°C) | 50–52 | 197–200 | 225–227 |
LogP (Octanol-Water) | 1.68 | 1.39 | 2.01 |
Hazard Classification | Toxic, Corrosive | Flammable | Toxic, Irritant |
Fluorine’s electronegativity increases 4-FPEA’s polarity (higher LogP) compared to phenethylamine, influencing solubility and membrane permeability in biological systems .
Biological Activity
4-Fluorophenethylamine (4-FPEA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems and antibacterial properties. This article explores the biological activity of 4-FPEA, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring in the phenethylamine structure. Its molecular formula is , with a molecular weight of 139.17 g/mol. The compound's structure allows it to interact with various biological systems, particularly through its effects on neurotransmitter release and receptor activity.
Neurotransmitter Activity
Research indicates that 4-FPEA acts as a direct 5-HT (serotonin) agonist , suggesting its potential role in modulating serotonergic pathways. This interaction may influence mood regulation, anxiety, and other neurological functions. Studies have shown that compounds with similar structures can enhance neurotransmitter release and modulate ion channel activity, which is crucial for neuronal communication .
Table 1: Biological Activity Related to Neurotransmitter Systems
Antibacterial Activity
In addition to its neurological effects, 4-FPEA has been evaluated for its antibacterial properties. Recent studies have reported moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis and several Gram-positive pathogens. The compound's derivatives have shown promising results in inhibiting bacterial growth, making it a candidate for further development in antibacterial therapies.
Table 2: Antibacterial Activity of this compound Derivatives
Case Studies
Several case studies have explored the implications of using 4-FPEA in pharmacological contexts:
- Neuropharmacological Effects : A study demonstrated that compounds structurally related to 4-FPEA could significantly enhance serotonin levels in animal models, suggesting potential applications in treating mood disorders.
- Antibacterial Applications : In vitro testing of various derivatives showed that modifications to the fluorophenethylamine structure could yield compounds with enhanced antibacterial efficacy against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Fluorophenethylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves alkylation or reductive amination of 4-fluorophenylacetone. For example, hydroiodic acid (HI) reacts with this compound under ice-bath conditions to form aromatic ammonium iodide derivatives, as described in perovskite precursor synthesis protocols . Optimization includes monitoring reaction temperature (e.g., ice baths to minimize side reactions), stoichiometric ratios (e.g., 10% excess of HI to ensure complete conversion), and purification via recrystallization or column chromatography. Yield improvements can be tracked using NMR or HPLC to assess purity (>95% by area normalization).
Q. Which analytical techniques are most reliable for characterizing this compound in research settings?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm fluorine substitution patterns and amine proton integration. For example, the NMR spectrum of this compound derivatives shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and ethylamine chain signals (δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H] at m/z 140.08 for CHFN).
- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting points) of this compound derivatives?
- Methodological Answer : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook). For instance, if melting points vary between sources, replicate measurements using differential scanning calorimetry (DSC) under inert atmospheres to avoid decomposition. Document solvent purity and heating rates (e.g., 5°C/min) to ensure reproducibility .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory bioactivity data in this compound pharmacological studies?
- Methodological Answer :
- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays to identify non-linear effects.
- Receptor Binding Assays : Use radioligand displacement studies (e.g., -labeled ligands for serotonin receptors) to quantify binding affinities (K) and compare with literature values.
- Control for Stereochemistry : Verify enantiomeric purity via chiral HPLC, as racemic mixtures may obscure activity .
Q. How can computational models predict the metabolic pathways of this compound in vivo?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability of potential metabolites (e.g., fluorinated phenylacetic acids).
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to identify likely oxidation sites.
- In Silico Tools : Use software like MetaDrug™ or ADMET Predictor™ to generate metabolic trees and prioritize experimental validation .
Q. What experimental designs minimize batch-to-batch variability in this compound-based perovskite synthesis?
- Methodological Answer :
- Standardized Protocols : Pre-dry solvents (e.g., DMF over molecular sieves) and reagents (e.g., HI under argon).
- In Situ Monitoring : Employ FTIR to track amine-hydroiodic acid reaction completion (disappearance of -NH peaks at ~3300 cm).
- Statistical DoE : Apply a factorial design to optimize molar ratios (e.g., 1:1.1 amine:HI) and reaction times (2–4 hours) .
Q. How can researchers address conflicting structural data (e.g., crystallography vs. NMR) for this compound salts?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal packing effects by comparing experimental and simulated powder XRD patterns.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., amine group rotation).
- DFT Geometry Optimization : Validate proposed structures by matching computed and experimental NMR chemical shifts .
Q. Methodological Tables
Q. Key Considerations for Research Design
- Reproducibility : Document solvent batches, humidity, and glovebox conditions for air-sensitive reactions .
- Ethical Compliance : Obtain institutional approval for bioassays involving human-derived cells or tissues .
- Data Contradiction : Apply triangulation (e.g., combine NMR, MS, and elemental analysis) to validate findings .
Properties
IUPAC Name |
2-(4-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLFJWXRWIQYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166400 | |
Record name | p-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-88-6 | |
Record name | 4-Fluorophenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1583-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorophenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-FLUOROPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7W3CQD7N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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